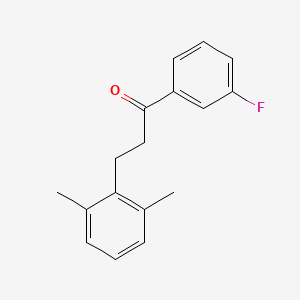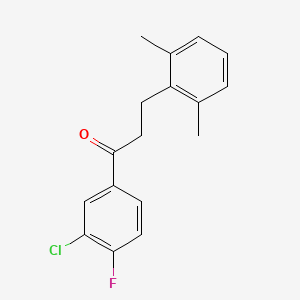
3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Chloro-5-fluorophenylboronic Acid” is a related compound that contains a 3-Chloro-5-fluorophenyl group . It is a white crystalline powder .
Molecular Structure Analysis
The molecular formula of “3-Chloro-5-fluorophenylboronic Acid” is C6H5BClFO2 . The molecular weight is 174.36 g/mol .
Physical And Chemical Properties Analysis
The physical form of “3-Chloro-5-fluorophenylboronic Acid” is a crystalline powder . Another related compound, “3-(3-chloro-5-fluorophenyl)tetrahydro-3-furanol”, has a boiling point of 349.1±42.0 °C and a density of 1.392±0.06 g/cm3 .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of related compounds, like 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, involves reactions such as the reaction of amino-fluorophenyl with isoindole dione and dimethylpropanoyl chloride. This process is significant for understanding the synthesis of complex molecules including the title compound (Huang Ming-zhi et al., 2005).
Crystal Structure Determination : X-ray crystallography is a pivotal method for determining the crystal structure of synthesized compounds. This technique was used for similar compounds, providing insights into their molecular geometry and reactivity, which is crucial for understanding the properties of the title compound (R. Satheeshkumar et al., 2017).
Photophysical Properties
- Photodehalogenation Studies : Research on the photodehalogenation of fluoro or chlorobenzene derivatives has shown the generation of phenyl cations and benzyne, which are important intermediates in various chemical reactions. Understanding these reactions is vital for the development of new compounds and materials, including those similar to the title compound (S. Protti et al., 2012).
Material Science Applications
Polymer Synthesis : Fluorinated phenols, like those structurally related to the title compound, are used in oxidative polymerization processes. This application is crucial in the field of material science for creating new polymeric materials with specific properties (S. Hyun et al., 1988).
Electrical Insulating Polymers : Aromatic copolyethers containing fluoro and chloro groups have been synthesized for applications in electrical insulation. These polymers show high thermal stability and dielectric properties, indicating potential use in electronic devices (C. Hamciuc et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-5-14(7-12(11)2)17(20)6-4-13-8-15(18)10-16(19)9-13/h3,5,7-10H,4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGGSNMIJNSCQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644958 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone | |
CAS RN |
898750-76-0 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327712.png)








![3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327729.png)



